

Application Notes: 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) for Cellular Staining

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Compound of Interest

Compound Name: *3,3'-Dipropylthiadicarbocyanine iodide*

Cat. No.: B7765211

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Introduction

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely used to measure cell membrane potential.^{[1][2][3]} It is a valuable tool in various research fields, including microbiology, cell biology, and drug development, for assessing cellular health, ion channel activity, and the effects of antimicrobial compounds.^{[4][5]}

Principle of Action

DiSC3(5) acts as a potentiometric probe.^{[5][6]} Due to its positive charge and lipophilic nature, the dye accumulates in cells with a high negative-inside membrane potential (hyperpolarized membranes).^{[6][7]} This accumulation within the cell leads to self-quenching of the dye's fluorescence.^{[5][8]} When the cell membrane depolarizes (becomes less negative inside), the dye is released back into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).^{[1][6][8]} By monitoring these fluorescence changes, researchers can qualitatively and quantitatively assess shifts in membrane potential.

Key Applications

- Antimicrobial Research: To study how antibiotics or peptides disrupt the bacterial cytoplasmic membrane.[5][8]
- Mitochondrial Function: To evaluate the mitochondrial membrane potential in eukaryotic cells.[9][10]
- Ion Channel Screening: To assess the activity of ion channels and transporters that influence membrane potential.
- Cell Viability and Cytotoxicity Assays: Drastic changes in membrane potential are often indicative of cell stress or death.

Quantitative Data Summary

Chemical and Spectral Properties

Property	Value	Source(s)
Synonyms	DiS-C3-(5), DiSC3(5)	[1][3]
Molecular Formula	C ₂₅ H ₂₇ IN ₂ S ₂	[3][4]
Molecular Weight	546.53 g/mol	[3][4]
Excitation Maximum	~622 nm	[1][9]
Emission Maximum	~670 nm	[1][9]
Solubility	Soluble in DMSO and DMF	[1][2]

Recommended Concentrations for Staining Protocols

Application	Cell Type	Recommended Concentration	Incubation Time	Notes	Source(s)
Fluorometry (Microplate)	Gram-negative bacteria (E. coli)	0.5 μ M	Monitor until stable baseline	Use in excess to ensure rapid membrane disruption for positive controls.	[8]
Fluorometry (Microplate)	Gram-positive bacteria (B. subtilis)	1.0 μ M	Monitor until stable baseline	Final DMSO concentration of 1% is critical for dye solubility.	[5]
Fluorescence Microscopy	Gram-positive bacteria (B. subtilis)	2.0 μ M	5 minutes (shaking)	Ensure final DMSO concentration is 0.5-1% to prevent precipitation.	[5]
Fluorescence Microscopy	Gram-negative bacteria (E. coli)	2.5 μ M	N/A (in agarose slide)	Dye is added directly to the low-melting agarose for time-lapse imaging.	[8]
General Eukaryotic Cells	Adherent or Suspension	1.0 - 5.0 μ M	2 - 20 minutes at 37°C	Optimal concentration and time should be determined empirically for	[9][10]

each cell
type.

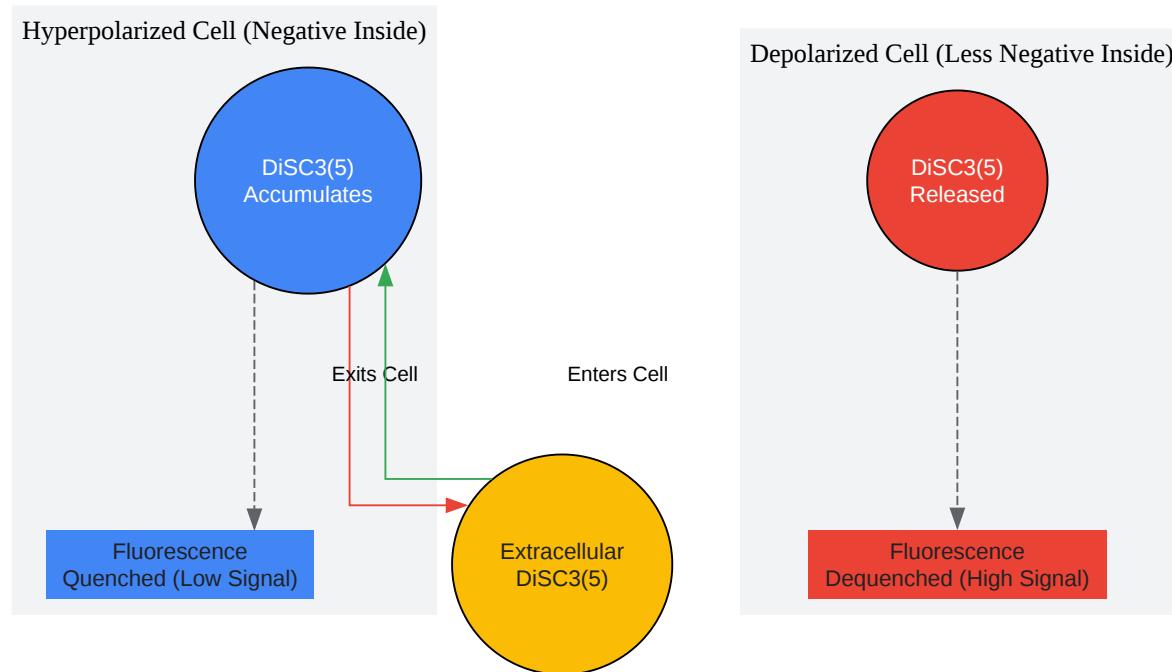
Ehrlich
Ascites Suspension 3.0 μ M N/A
Tumor Cells

At this
concentration
, the dye itself
was noted to [1]
induce
metabolic
changes.

Experimental Protocols & Workflows

Mechanism of DiSC3(5) Action

The diagram below illustrates the fundamental principle of using DiSC3(5) to measure membrane potential.



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Caption: Mechanism of DiSC3(5) for membrane potential sensing.

Protocol 1: Membrane Potential Measurement in Bacteria (Microplate Assay)

This protocol is adapted for measuring membrane potential changes in bacterial suspensions, often used to test the effect of antimicrobial agents.

Materials:

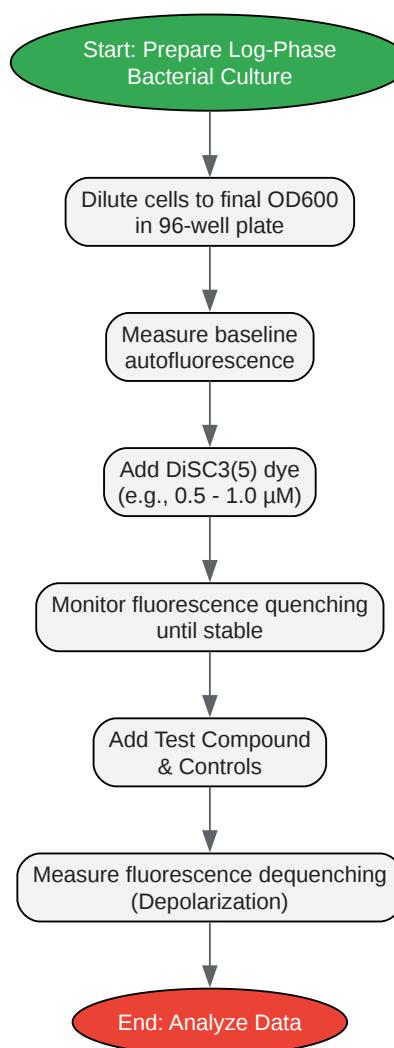
- Bacterial culture in logarithmic growth phase
- Appropriate growth medium (e.g., LB Broth) or buffer (e.g., PBS)[11]

- DiSC3(5) stock solution (1-5 mM in DMSO)[9][10]
- Test compound (e.g., antimicrobial) and vehicle control (e.g., DMSO)
- Positive control for depolarization (e.g., Gramicidin or Polymyxin B)[5][8]
- Black, clear-bottom 96-well microplates
- Fluorescence microplate reader with filters for Ex/Em \approx 622/670 nm

Procedure:

- Cell Preparation: Grow bacteria to the early-mid logarithmic phase. Dilute the culture to a final OD600 of approximately 0.2 in pre-warmed medium or buffer in the wells of the 96-well plate.[5]
- Baseline Measurement: Place the plate in the reader (set to 37°C if required). Measure the background fluorescence of the cells and medium for 2-5 minutes to establish a stable baseline.[5][8]
- Dye Addition: Add DiSC3(5) to each well to a final concentration of 0.5 - 1.0 μ M.[5][8] Ensure the final concentration of the DMSO solvent is typically 1% to maintain dye solubility.[5]
- Fluorescence Quenching: Continue to measure fluorescence. A rapid decrease in signal should be observed as the dye accumulates in the energized bacterial cells and the fluorescence is quenched. Monitor until a stable, low-fluorescence baseline is achieved.[5][8]
- Compound Addition: Add the test compound, vehicle control, and positive control (depolarizing agent) to respective wells.
- Depolarization Measurement: Immediately resume kinetic measurement of fluorescence. An increase in fluorescence (dequenching) indicates membrane depolarization.[5][6]

Workflow for Microplate-Based Depolarization Assay



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Caption: Experimental workflow for bacterial membrane depolarization assay.

Protocol 2: Staining Adherent Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent eukaryotic cells.

Materials:

- Adherent cells cultured on sterile glass coverslips or imaging dishes
- Complete growth medium and a suitable buffer (e.g., PBS or HBSS)

- DiSC3(5) stock solution (1-5 mM in DMSO)[10]
- Fluorescence microscope with appropriate filter sets (e.g., Cy5)[5]

Procedure:

- Stock Solution: Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO. Store unused portions at -20°C, protected from light and moisture.[9][10]
- Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium, PBS) to a final working concentration of 1-5 µM.[10] The optimal concentration must be determined for each cell type to achieve clear labeling without inducing toxicity.
- Cell Preparation: Culture adherent cells on a sterile glass coverslip or imaging dish until the desired confluence is reached.
- Staining: Remove the growth medium and gently wash the cells once with the pre-warmed buffer. Remove the buffer and add the DiSC3(5) working solution to completely cover the cells.[10]
- Incubation: Incubate the cells for 15-20 minutes at 37°C, protected from light.[9] Incubation time may require optimization.
- Washing: Remove the staining solution and wash the cells twice with pre-warmed growth medium or buffer to remove excess dye.[9]
- Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with a filter set appropriate for the dye's spectral properties (Ex/Em \approx 622/670 nm).[1]

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Researchers should always consult the specific product datasheet and relevant safety data sheets (SDS) before use. Optimal staining concentrations and protocols can vary significantly between cell types and experimental conditions, and therefore must be empirically determined.

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